1-(4-methylcyclohexa-1,3-dien-1-yl)ethan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylcyclohexa-1,3-dien-1-yl)ethan-1-one typically involves the reaction of 4-methylcyclohexa-1,3-diene with ethanone under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to facilitate the formation of the ketone group .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylcyclohexa-1,3-dien-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often employed.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-methylcyclohexa-1,3-dien-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-methylcyclohexa-1,3-dien-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, influencing cellular processes and pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1,4-dimethyl-3-cyclohexen-1-yl)ethan-1-one: A similar cyclic ketone with different substitution patterns.
2-methyl-6-(4-methylcyclohexa-2,4-dien-1-yl)hept-2-en-4-one:
Uniqueness
1-(4-methylcyclohexa-1,3-dien-1-yl)ethan-1-one is unique due to its specific substitution pattern and chemical properties, which make it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
24243-12-7 |
---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.2 |
Purity |
95 |
Origin of Product |
United States |
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